4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-3-30(4-2)34(31,32)23-12-10-22(11-13-23)25-28-24(19-27)26(33-25)29-16-14-21(15-17-29)18-20-8-6-5-7-9-20/h5-13,21H,3-4,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSNUPPIJIOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzylpiperidine: The initial step involves the synthesis of 4-benzylpiperidine, which can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be accomplished by cyclization reactions involving appropriate precursors under controlled conditions.
Final Coupling: The final step involves coupling the benzylpiperidine and oxazole intermediates with N,N-diethylbenzenesulfonamide under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperidine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyano group, converting it into primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: It modulates neurotransmitter release and reuptake, influencing synaptic transmission and neuronal activity. This makes it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
- Structural Differences :
- The piperidine ring lacks the benzyl substituent present in the target compound.
- The sulfonamide group is modified to N-benzyl-N-methyl instead of N,N-diethyl.
- Molecular Properties: Molecular weight: 436.53 g/mol (vs. 506.63 g/mol for the target compound).
4-[5-(Azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzene-1-sulfonamide
- Structural Differences :
- A seven-membered azepane ring replaces the six-membered piperidine.
- Similar sulfonamide substitution as in 2.1.
- Molecular Properties :
4-{4-Cyano-5-[(Prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
- Structural Differences: The 4-benzylpiperidine group is replaced with a propenylamino substituent. Retains the N,N-diethylsulfonamide group.
- Molecular Properties: Molecular weight: 360.43 g/mol. The propenylamino group introduces an unsaturated bond, which may enhance reactivity or serve as a site for further derivatization .
1-{4-Cyano-2-[4-(Dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
- Structural Differences :
- A piperidine-4-carboxamide replaces the benzylpiperidine.
- Sulfonamide substituent: dimethyl instead of diethyl.
- Molecular Properties :
Structural and Functional Implications
Key Substituent Effects
- Benzylpiperidine vs. Azepane/Piperidine :
- Sulfonamide Substitution (Diethyl vs. However, bulky substituents like benzyl may hinder solubility .
Biological Activity
The compound 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Piperidine Ring : A six-membered ring containing nitrogen, which is often associated with various pharmacological activities.
- Oxazole Moiety : A five-membered ring containing nitrogen and oxygen, known for its role in biological activity.
- Sulfonamide Group : Known for antibacterial properties and involvement in enzyme inhibition.
The molecular formula of the compound is , with a molecular weight of approximately 446.59 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperidine component is crucial for binding to various receptors, while the oxazole and sulfonamide groups may enhance its pharmacological effects through enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that benzylpiperidine derivatives can act as potent inhibitors against certain bacterial strains by disrupting cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . The structural features of the compound are believed to facilitate interactions with cancer-related targets, leading to growth inhibition.
Xanthine Oxidase Inhibition
Recent findings indicate that related compounds demonstrate xanthine oxidase inhibitory activity, which is significant for managing conditions like gout and hyperuricemia. The inhibition occurs at nanomolar concentrations, suggesting a high level of potency .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the compound's efficacy against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer models.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.
- Enzyme Interaction Studies : Enzyme assays showed that the compound effectively inhibits xanthine oxidase activity, providing a potential therapeutic avenue for treating gout .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
